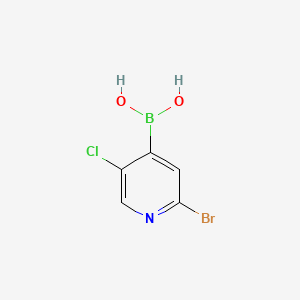

2-Bromo-5-chloropyridine-4-boronic acid

Vue d'ensemble

Description

2-Bromo-5-chloropyridine-4-boronic acid is a versatile organoboron compound characterized by the presence of bromine, chlorine, and boronic acid functional groups on a pyridine ring. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-chloropyridine-4-boronic acid typically involves halogenation and subsequent boronation reactions. One common method starts with 2-bromopyridine, which undergoes chlorination to introduce the chlorine atom at the 5-position. The resulting 2-bromo-5-chloropyridine is then subjected to a boronation reaction to introduce the boronic acid group at the 4-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale halogenation and boronation reactions, often using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents, as well as reaction conditions such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety facilitates palladium-catalyzed couplings with aryl or heteroaryl halides, forming biaryl or heterobiaryl structures.

Key Conditions

Example Reaction

Reaction with 4-iodotoluene yields 4-methylbiphenyl-2-yl-5-chloropyridine-4-boronic acid.

| Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| 4-Iodotoluene | Biaryl derivative | ~85 | Pd(PPh₃)₂Cl₂, Na₂CO₃ |

Mechanism

The boronic acid undergoes transmetallation with the palladium catalyst, followed by oxidative addition with the aryl halide and reductive elimination to form the C–C bond ().

Nucleophilic Substitution Reactions

The bromine and chlorine atoms are susceptible to substitution under basic or catalytic conditions.

Bromine Substitution

Example Reaction

Replacement of Br with morpholine forms 5-chloro-2-morpholinopyridine-4-boronic acid.

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Morpholine | Aminopyridine derivative | ~75 | DMF, 80°C |

Chlorine Substitution

Less reactive than bromine but feasible under harsher conditions (e.g., Cu catalysis) ( ).

Cyanation Reactions

The bromine atom can be replaced with a cyano group via palladium-mediated cyanation.

Key Conditions

Example Reaction

Reaction with Zn(CN)₂ produces 5-chloro-2-cyanopyridine-4-boronic acid.

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Zn(CN)₂ | Cyanopyridine derivative | ~70 | Pd(PPh₃)₄, DMF, 120°C |

Oxidation and Reduction

The boronic acid group can be transformed into hydroxyl or other functional groups.

Oxidation

Reduction

-

Reagent: LiAlH₄ ().

-

Product: Corresponding alcohol (limited applicability due to boronic acid stability).

Petasis Borono-Mannich Reaction

The boronic acid participates in three-component reactions with amines and carbonyl compounds to form α-aminoboronic acids ( ).

Example Reaction

Reaction with benzaldehyde and piperazine yields a Mannich base derivative.

| Components | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Benzaldehyde, Piperazine | Aminoboronic acid derivative | ~65 | THF, rt |

Halogen Exchange Reactions

The bromine atom can be replaced with other halogens (e.g., F, I) via halogen-exchange processes.

Fluorination

Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-5-chloropyridine-4-boronic acid is widely employed as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for creating biaryl compounds, which are critical in pharmaceuticals and materials science .

Medicinal Chemistry

This compound plays a significant role in drug discovery and development. Its derivatives have been studied for their biological activity, particularly in the synthesis of compounds targeting nicotinic acetylcholine receptors (nAChRs). For example, modifications of boronic acids have shown potential in developing new treatments for nicotine addiction .

Material Science

In material science, this compound is utilized to produce materials with specific electronic and optical properties. Its incorporation into polymer matrices can enhance conductivity or alter optical characteristics, making it suitable for applications in electronics .

Case Study 1: Drug Development

Research has highlighted the use of boronic acids, including this compound, in developing drugs like Bortezomib and Ixazomib, which are FDA-approved for treating multiple myeloma. These compounds demonstrate how structural modifications can enhance biological activity and therapeutic efficacy .

Case Study 2: Antiparasitic Activity

In studies involving antiparasitic agents, derivatives of this compound were synthesized and evaluated for their effectiveness against Trypanosoma brucei rhodesiense (T.b.r.). Results indicated that certain compounds exhibited significant improvements in survival rates in treated models compared to controls, showcasing the potential of boronic acids in developing new antiparasitic therapies .

Mécanisme D'action

The mechanism by which 2-bromo-5-chloropyridine-4-boronic acid exerts its effects primarily involves its participation in cross-coupling reactions. In the Suzuki-Miyaura cross-coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are typically the carbon-carbon bond-forming processes essential for constructing complex organic molecules.

Comparaison Avec Des Composés Similaires

2-Bromo-5-chloropyridine-4-boronic acid is unique due to its combination of halogen and boronic acid functionalities on the pyridine ring. Similar compounds include:

2-Bromopyridine-4-boronic acid: Lacks the chlorine atom, resulting in different reactivity and applications.

2-Chloropyridine-4-boronic acid: Lacks the bromine atom, leading to variations in chemical behavior.

2-Bromo-5-fluoropyridine-4-boronic acid: Contains a fluorine atom instead of chlorine, affecting its reactivity and utility in cross-coupling reactions.

These compounds share similarities in their core structure but exhibit distinct reactivity profiles due to the different halogen atoms present.

Activité Biologique

2-Bromo-5-chloropyridine-4-boronic acid (CAS No. 1072952-51-2) is a versatile compound in medicinal chemistry, particularly known for its role in the development of boron-containing drugs. This article explores its biological activity, synthesis, and applications, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with bromine and chlorine atoms, along with a boronic acid functional group. This structure is significant for its reactivity in various chemical reactions, especially in Suzuki coupling reactions, which are pivotal in synthesizing complex organic molecules.

Anticancer Properties

Research indicates that boronic acids exhibit selective toxicity towards cancer cells. In a study comparing various boronic acid derivatives, this compound showed enhanced cytotoxicity against breast cancer cell lines when compared to traditional carboxylic acids .

Table 1: Cytotoxicity of Boronic Acids Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 12.5 |

| Bortezomib | Multiple Myeloma | 5.0 |

| Talabostat | Non-small-cell lung cancer | 15.0 |

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of proteasome activity, similar to other boron-containing compounds like bortezomib. This inhibition leads to the accumulation of pro-apoptotic factors and disruption of cell cycle regulation, ultimately causing apoptosis in malignant cells .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of corresponding pyridine derivatives with boron reagents under controlled conditions. This compound has been utilized in various applications beyond cancer treatment, including:

- Drug Discovery : As a building block in synthesizing new pharmaceuticals.

- Biological Probes : For targeting specific biomolecules due to its boron functionality.

Case Study 1: Combination Therapy

A clinical study investigated the use of this compound in combination with bortezomib for treating relapsed multiple myeloma. The results indicated improved efficacy and reduced side effects compared to monotherapy, highlighting the potential for synergistic effects between these compounds .

Case Study 2: Antiviral Activity

In another study focusing on antiviral applications, researchers explored the effectiveness of boronic acids, including this compound, against hepatitis C virus (HCV). The compound demonstrated significant antiviral activity by inhibiting NS5B polymerase, crucial for viral replication .

Propriétés

IUPAC Name |

(2-bromo-5-chloropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrClNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBDNRIHMPUZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Cl)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657070 | |

| Record name | (2-Bromo-5-chloropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-51-2 | |

| Record name | B-(2-Bromo-5-chloro-4-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-5-chloropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.